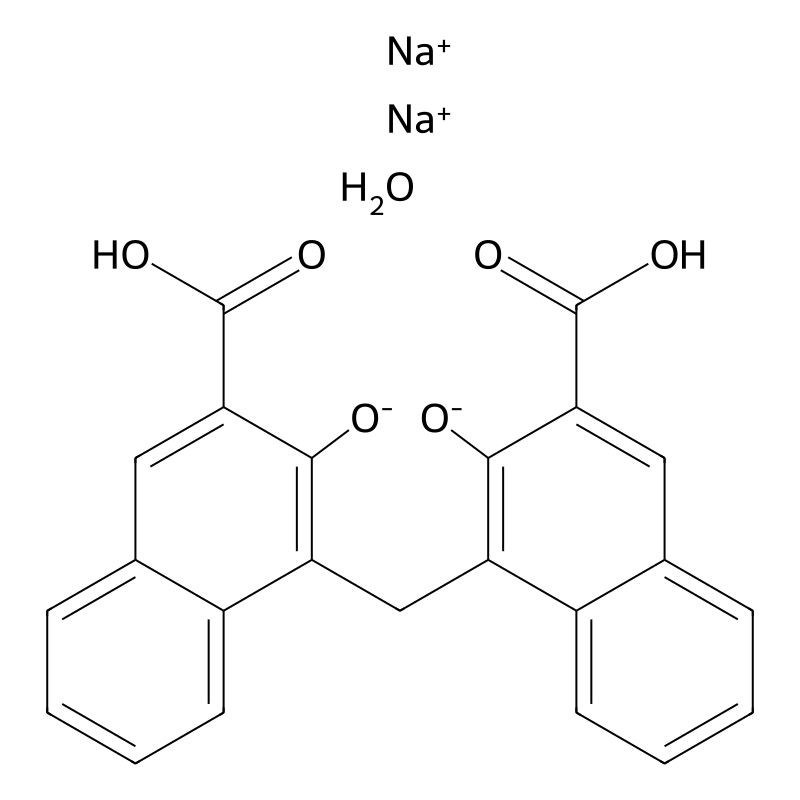

Disodium pamoate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disodium pamoate monohydrate UNII ZL7OV5621O

Chemical and Identification Data

The table below consolidates the core technical information for Disodium Pamoate Monohydrate from reliable chemical databases.

| Property | Details |

|---|---|

| CAS Registry Number | 71607-30-2 [1] [2] [3] |

| UNII | ZL7OV5621O [2] [3] |

| Molecular Formula | C₂₃H₁₆Na₂O₇ [1] [2] [4] |

| Molecular Weight | 450.3 g/mol [1] [2] |

| IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+] [2] |

| InChI Key | DNQSGXVJKQBSMT-UHFFFAOYSA-L [2] [3] |

| Other Names | Disodium embonate monohydrate; Pamoic acid disodium salt monohydrate [1] [2] [4] |

Supplier Information

For research and development purposes, the following suppliers offer this compound. This list is not an endorsement.

| Supplier | Location | Business Type | Minimum Order |

|---|---|---|---|

| Lookchem [1] | China (Mainland) | Various Suppliers | 100 Gram |

| BOC Sciences [1] | United States | Trading Company | 0 (Inquire) |

| ChemicalBook [4] | Global | Various Suppliers | 100g |

Structural Representation

The following diagram illustrates the relationship between the anhydrous pamoate anion and the full monohydrate salt, which may be helpful for your analytical work.

References

Comprehensive Technical Guide: Disodium Pamoate Monohydrate Solubility Profile and Pharmaceutical Applications

Introduction and Chemical Identity

Disodium pamoate monohydrate is a pharmaceutically significant compound widely utilized in the pharmaceutical industry as a counterion for forming poorly soluble salts of active pharmaceutical ingredients (APIs). This approach enables the modification of dissolution rates, enhancement of stability, and development of sustained-release formulations. The compound serves as the sodium salt of pamoic acid (also known as embonic acid), characterized by its distinctive aromatic structure featuring two naphthalene rings connected by a methylene bridge. This molecular architecture contributes to its unique physicochemical properties, particularly its limited solubility in various solvents, which forms the basis for its pharmaceutical applications.

The primary chemical identity of this compound is defined by several key characteristics. According to the search results, its systematic IUPAC name is 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(3-hydroxy-, disodium salt, monohydrate [1]. It carries multiple synonyms in scientific literature, including disodium embonate monohydrate, sodium pamoate, and embonic acid disodium salt [1] [2]. The CAS Registry Number for the anhydrous form is 6640-22-8, while the monohydrate form is also identified under CAS 71607-30-2 [1] [2]. Its molecular formula is typically represented as C({23})H({14})Na(2)O(_6)·H(_2)O or C({23})H(_{16})Na(_2)O(_7), with a molecular weight of 412.37 g/mol for the anhydrous form and 432.33 g/mol for the monohydrate form [1] [2] [3].

Fundamental Chemical and Physical Properties

This compound exhibits several characteristic physical properties that influence its pharmaceutical behavior. The compound typically presents as a pale yellow to yellow crystalline powder with a melting point of approximately 300°C [2] [3]. Its density is reported as 1.55 g/cm³ at 20°C, and it has a low vapor pressure of 0.001 Pa at 25°C, indicating low volatility [2]. The compound demonstrates pH-dependent solubility due to the presence of ionizable carboxyl groups, with the disodium salt form exhibiting greater aqueous solubility compared to the free acid form.

The following table summarizes key physicochemical properties of disodium pamoate:

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value/Specification | Conditions | Reference |

|---|---|---|---|

| Physical Appearance | Pale yellow to yellow powder | Room temperature | [2] |

| Melting Point | ~300°C | - | [2] [3] |

| Density | 1.55 g/cm³ | 20°C | [2] |

| Vapor Pressure | 0.001 Pa | 25°C | [2] |

| Water Solubility | 43 g/L (approximately 10%) | 20°C | [2] |

| Log P | -3.2 | 20°C | [2] |

| Storage Conditions | Desiccate at room temperature | - | [2] |

From a regulatory and safety perspective, this compound is classified with the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating potential health risks if ingested, in contact with skin, or if dust is inhaled [2]. The WGK Germany classification is 3, indicating it is highly water-polluting [2]. The UNII identifier (Unique Ingredient Identifier) for this compound is ZL7OV5621O, as designated by the FDA for substance tracking in regulated products [1].

Comprehensive Solubility Profile

The solubility behavior of this compound is a critical determinant of its pharmaceutical applications. As a salt form of a dicarboxylic acid, it exhibits differential solubility across various solvents, with particularly limited solubility in organic media. This property is strategically employed in pharmaceutical development to reduce the solubility of highly soluble APIs, thereby enabling modified release profiles. The solubility characteristics follow a predictable pattern based on solvent polarity, with highest solubility observed in aqueous systems.

The following table provides a detailed overview of the solubility profile of this compound in various solvents:

Table 2: Solubility Profile of this compound in Various Solvents

| Solvent System | Solubility | Experimental Conditions | Notes |

|---|---|---|---|

| Water | 43 g/L (approx. 10 mg/mL) | 20°C | Concentration varies slightly with temperature [2] |

| Dimethyl Sulfoxide (DMSO) | ≥28.6 mg/mL | Room temperature | Suitable for preparing stock solutions [2] |

| Ethanol (EtOH) | Insoluble | Room temperature | Not recommended as a solvent [2] |

| Aqueous Solutions | ≥18 mg/mL | Room temperature | pH-dependent solubility [2] |

The aqueous solubility of this compound is approximately 43 g/L at 20°C, equivalent to about a 10% (w/v) solution [2]. In dimethyl sulfoxide (DMSO), the compound demonstrates good solubility (≥28.6 mg/mL), making it suitable for preparing stock solutions for biological testing [2]. Conversely, the compound is practically insoluble in ethanol and other less polar organic solvents, which limits its formulation options in certain pharmaceutical systems [2]. The solubility in water is temperature-dependent, with generally higher solubility at elevated temperatures, though specific quantitative data for temperature effects are limited in the search results.

The pH-solubility relationship follows a typical pattern for ionizable compounds, with higher solubility at alkaline pH where the carboxylate groups remain ionized. As pH decreases, precipitation may occur due to formation of the less soluble free acid form. This property is particularly relevant when considering the compound's behavior in different physiological compartments or when formulating with pH-modifying excipients. The log P value of -3.2 at 20°C confirms the compound's high hydrophilic character and limited membrane permeability [2].

Biological Activity and Signaling Pathways

Beyond its role as a pharmaceutical salt former, this compound exhibits intrinsic biological activity as a potent agonist of the orphan receptor GPR35 [2] [3]. GPR35 is a class A, rhodopsin-like G protein-coupled receptor (GPCR) strongly expressed in the gastrointestinal tract (particularly the lower intestine and colon), dorsal root ganglia, and various immune cells including monocytes and dendritic cells [2]. This receptor represents a potential therapeutic target for various conditions, including inflammation, pain, and cancer [2].

The signaling mechanisms of this compound through GPR35 activation involve multiple pathways as illustrated below:

GPR35 Signaling Pathway Activated by this compound

The compound demonstrates high potency in GPR35 activation, with a reported EC₅₀ value of 79 nM [3]. It effectively induces GPR35 internalization and activates the ERK1/2 signaling pathway with EC₅₀ values of 22 nM and 65 nM, respectively [2] [3]. Furthermore, this compound mediates recruitment of β-arrestin2 to GPR35, which is involved in receptor desensitization and internalization processes [2]. These molecular activities translate to functional effects in biological systems, particularly antinociceptive actions in visceral pain models [2].

From a therapeutic perspective, the agonistic activity of this compound at GPR35 receptors presents both opportunities and considerations in pharmaceutical development. When used as a counterion for API salt formation, its intrinsic pharmacological activity must be considered in the overall risk-benefit assessment of the drug product. However, this biological activity may also contribute to therapeutic synergism in certain applications, particularly for drugs targeting pain, inflammation, or gastrointestinal disorders.

Pharmaceutical Applications and Salt Formation Protocols

The primary pharmaceutical application of this compound is in the formation of poorly soluble salts with basic drug compounds to modify their dissolution characteristics and pharmacokinetic profiles. This approach is particularly valuable for creating long-acting injectable formulations or sustained-release oral dosage forms. Recent patent literature describes pamoate salts of various therapeutic agents, including acetylcholinesterase inhibitors (e.g., donepezil), NMDA receptor antagonists (e.g., memantine), atypical antipsychotics (e.g., olanzapine), and anti-Parkinson's agents (e.g., rotigotine, ropinirole, pramipexole) [4] [5] [6].

The salt formation process typically involves specific experimental procedures:

General Salt Formation Protocol

Step 1: Solution Preparation - Prepare separate solutions of the free base drug and this compound in suitable solvents (typically water, methanol, ethanol, or mixtures thereof) [5]. The concentration should be optimized based on the stoichiometry of the target salt.

Step 2: Mixing - Slowly add the pamoate solution to the drug solution with continuous stirring to ensure uniform crystal formation [5]. The mixing rate, temperature, and order of addition can influence the physical characteristics of the resulting salt.

Step 3: Precipitation - Allow the reaction mixture to stand or reduce solubility by cooling/partial solvent evaporation to facilitate complete precipitation of the pamoate salt [5].

Step 4: Isolation - Collect the precipitate by filtration or centrifugation, then wash with an appropriate solvent to remove unreacted starting materials [5].

Step 5: Drying - Dry the purified salt under vacuum at controlled temperature (typically 30-50°C) to constant weight, preserving the monohydrate form if desired [5].

Olanzapine Pamoate Monohydrate Preparation

A specific example from the search results details the preparation of olanzapine pamoate monohydrate [5]. In this process, olanzapine free base is dissolved in a suitable solvent (e.g., methanol), while this compound is dissolved in purified water. The solutions are mixed, and the resulting precipitate is isolated, washed, and dried to obtain the final salt form. The monohydrate character is confirmed by appropriate analytical techniques, with the water content typically around 2.0-3.5% w/w.

The experimental workflow for pharmaceutical salt formation can be summarized as follows:

Pharmaceutical Salt Formation Process Using this compound

Experimental Protocols and Methodologies

Solubility Determination Protocol

Accurate determination of this compound solubility is essential for pharmaceutical development. The shake-flask method represents the standard approach for solubility measurement:

Equipment: Water bath shaker, analytical balance, HPLC system with UV detection, volumetric flasks, syringes, and membrane filters (0.45 μm) [2].

Procedure:

- Prepare an excess amount of this compound in sealed containers with different solvents (water, DMSO, buffers).

- Agitate continuously in a water bath shaker at constant temperature (e.g., 20°C, 25°C, 37°C) for at least 24 hours to reach equilibrium.

- After equilibration, allow undissolved material to settle or separate by centrifugation.

- Filter samples through a membrane filter, dilute appropriately, and analyze by HPLC or spectrophotometrically.

- Perform each measurement in triplicate to ensure reproducibility.

Analysis: Quantify concentration using a validated HPLC method with UV detection at an appropriate wavelength based on the compound's chromophore.

In Vivo Antinociceptive Activity Assessment

The search results describe an experimental protocol for evaluating the antinociceptive effects of this compound [2]:

- Animal Model: Swiss-Webster mice (30-35 g body weight) [2].

- Dosing Protocol: Subcutaneous administration at doses of 25, 50, and 100 mg/kg [2].

- Testing Model: Abdominal constriction test (visceral pain model) [2].

- Results Analysis: Dose-related antinociception with ED₅₀ value of 40.5 mg/kg [2].

This protocol demonstrates the concentration-dependent biological activity of this compound, which should be considered when used in pharmaceutical formulations where systemic exposure may occur.

Conclusion and Research Implications

This compound represents a versatile pharmaceutical adjunct with specific applications in modifying drug solubility and release characteristics. Its well-defined solubility profile, characterized by moderate aqueous solubility (43 g/L at 20°C) and poor organic solvent solubility, makes it particularly valuable for creating sustained-release formulations of highly soluble basic drugs [2]. The recent discovery of its potent GPR35 agonist activity (EC₅₀ = 79 nM) adds a new dimension to its application in pharmaceutical development, suggesting potential unanticipated pharmacological effects when used as a counterion [2] [3].

For research and development professionals, several considerations emerge from this analysis. First, the solubility limitations in organic solvents may restrict formulation options for certain delivery systems. Second, the intrinsic biological activity of this compound warrants careful evaluation in preclinical studies, particularly for chronic therapies where GPR35 activation may produce unintended effects. Third, the pH-dependent solubility characteristics should be factored into formulation design, especially for oral dosage forms that will experience gastrointestinal pH variations.

References

- 1. UNII - ZL7OV5621O [precision.fda.gov]

- 2. Pamoic acid disodium salt | 6640-22-8 [chemicalbook.com]

- 3. Pamoic acid disodium | CAS#:6640-22-8 [chemsrc.com]

- 4. US20190274955A1 - Pamoate salts and methods of use [patents.google.com]

- 5. WO2014125500A1 - A process for preparation of olanzapine pamoate [patents.google.com]

- 6. Pamoate salt of monoamine anti-parkinson's agents, ... [patents.google.com]

pamoic acid disodium salt monohydrate properties

Chemical & Physical Properties

The table below summarizes the fundamental characteristics of Pamoic Acid Disodium Salt Monohydrate from the search results.

| Property | Details |

|---|---|

| CAS Number (Monohydrate) | 71607-30-2 [1] [2] |

| CAS Number (Anhydrous) | 6640-22-8 [3] [4] [5] |

| Molecular Formula | C₂₃H₁₄Na₂O₆·H₂O [3] [1] |

| Molecular Weight | 450.36 g/mol [3] [1] |

| Purity | >98.0% (HPLC) [3] [4] |

| Appearance | White to Yellow powder to crystal [3] |

| Storage | Room temperature (recommended in a cool, dark place <15°C) [3] |

Pharmacological Profile

Pamoic Acid Disodium Salt is recognized in pharmacology for two primary roles:

- Drug Salt Formulation: The pamoate ion (derived from pamoic acid) is commonly used as a counterion for drug compounds. Its structure allows for hydrogen bonding, which can significantly affect the dissolution rate and stability of active pharmaceutical ingredients (APIs) [6]. This application is mentioned in the context of improving solubility and acting as a stabilizer in oral drug delivery systems [1].

- GPR35 Agonist: This compound is a potent and well-characterized agonist for the orphan G protein-coupled receptor GPR35 [5]. The biological activity data is summarized in the table below.

| Biological Activity Parameter | Value / Effect |

|---|---|

| GPR35 Agonist (EC₅₀) | 79 nM [5] |

| ERK1/2 Activation (EC₅₀) | 65 nM [5] |

| GPR35 Internalization (EC₅₀) | 22 nM [5] |

| β-arrestin2 Recruitment | Potent activity [5] |

| In Vivo Effect | Antinociceptive (pain-blocking) activity [5] |

This pharmacological pathway can be visualized as follows:

Pamoic Acid activates GPR35, triggering downstream signaling events that result in an antinociceptive effect.

Experimental Context

While a full, step-by-step protocol is not available, one search result provides a real-world example of its application in an experimental setting.

- Use in Microencapsulation: In a protocol for preparing microcapsules, Pamoic Acid Disodium Salt Monohydrate was used alongside Poly(lactic-co-glycolic acid) (PLGA) and Poly(vinyl alcohol) (PVA) in an organic solvent system involving Dichloromethane (DCM) and Benzyl Alcohol (BnOH) [7]. This context suggests its utility in creating sustained-release drug delivery systems.

Key Insights for Researchers

The data indicates that Pamoic Acid Disodium Salt Monohydrate is more than just an inert salt former; it is a potent and specific biological activator of GPR35. When formulating with this compound, you should be aware that it may introduce unintended pharmacological activity due to its strong GPR35 agonist effects [5]. Its ability to modulate drug dissolution is a key property for formulation scientists aiming to control drug release profiles [6].

References

- 1. CAS 71607-30-2 Pamoic acid, disodium salt monohydrate [bocsci.com]

- 2. , Pamoic , 98 | 71607-30-2 acid disodium salt monohydrate [chemicalbook.com]

- 3. Pamoic Acid Disodium Salt Monohydrate [tcichemicals.com]

- 4. 98.0+... | Fisher Scientific Pamoic Acid Disodium Salt Monohydrate [fishersci.com]

- 5. | CAS#:6640-22-8 | Chemsrc Pamoic acid disodium [chemsrc.com]

- 6. - Wikipedia Pamoic acid [en.wikipedia.org]

- 7. Materials [bio-protocol.org]

disodium embonate monohydrate basic research

Chemical Profile & Biological Activity

The table below consolidates the fundamental identification and reported biological activity of the compound.

| Property Category | Details |

|---|---|

| IUPAC Name | disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate [1] [2] |

| Molecular Formula | C23H16Na2O7 [1] [2] |

| Molecular Weight | 450.3 g/mol [1] [2] |

| CAS Number | 71607-30-2 [1] [3] |

| Other Names | Disodium pamoate monohydrate; Pamoic acid disodium salt [3] [4] |

| Reported Target | GPR35 (G-Protein Coupled Receptor 35) [4] |

| Reported Activity | Potent GPR35 agonist (EC50 = 79 nM); induces receptor internalization; activates ERK1/2 signaling (EC50 = 65 nM) [4] |

Research Context & Potential Applications

The provided search results do not contain detailed experimental protocols for working with this compound. Its role in research can be inferred from the following contexts:

- Role in Formulation (Salt Form): Disodium embonate (pamoate) is commonly used to form poorly soluble salts with drug molecules to modify their properties, such as prolonging the release of an active pharmaceutical ingredient (API) or improving stability [1]. This is a standard application in pre-formulation and drug development stages.

- A Tool Compound in Pharmacology: Its established role as a potent GPR35 agonist makes it a valuable tool compound for studying this specific receptor in in vitro and in vivo models [4]. Research could focus on:

- Pathophysiological Roles of GPR35: Investigating the receptor's function in pain perception (antinociception) [4], immune responses, and metabolic diseases.

- Receptor Signaling Studies: Elucidating the downstream signaling pathways of GPR35, such as the β-arrestin2 recruitment and ERK1/2 activation mentioned in the biological activity data.

- Target Validation: Using it as a positive control to validate the activity of new compounds targeting the GPR35 receptor.

GPR35 Signaling Pathway

Based on the biological activity described in the search results, the compound's interaction with the GPR35 receptor triggers at least two key downstream events. The diagram below outlines this core signaling pathway.

Guidance for Protocol Development

Since explicit protocols are unavailable, here is a general framework for designing experiments:

In Vitro Assays for GPR35 Agonism:

- Cell Line Preparation: Use recombinant cell lines (e.g., HEK-293) stably expressing human GPR35.

- Calcium Flux Assay: Load cells with a fluorescent calcium-sensitive dye. Add the compound and measure fluorescence change as a primary indicator of G-protein activation.

- β-Arrestin Recruitment Assay: Utilize a commercially available assay system (e.g., PathHunter) to quantitatively measure β-arrestin recruitment.

- ERK1/2 Phosphorylation Assay: Treat cells and use a Western blot or ELISA to detect levels of phosphorylated ERK1/2.

- Data Analysis: Generate dose-response curves from the data to calculate the EC50 values.

Key Considerations:

- Solubility: The compound has limited aqueous solubility. A common strategy is to prepare a stock solution in DMSO and then dilute it in the assay buffer.

- Controls: Always include a vehicle control (e.g., DMSO) and a reference standard if available.

- Specificity: Results should be verified with GPR35-knockdown or antagonist controls to confirm the effect is receptor-mediated.

References

what is disodium pamoate monohydrate

Chemical Identity and Properties

The table below summarizes the core chemical and physical properties of disodium pamoate monohydrate:

| Property | Specification |

|---|---|

| CAS Number (Monohydrate) [1] | 71607-30-2 |

| CAS Number (Anhydrous) [2] [3] | 6640-22-8 |

| Molecular Formula [1] | C₂₃H₁₆Na₂O₇ |

| Molecular Weight [1] | 450.35 g/mol |

| Appearance [4] | Yellow, crystalline powder |

| Melting Point [2] | ~300 °C |

| Water Solubility [3] | ~43 g/L at 20°C |

| Synonyms | Pamoic acid disodium salt, Sodium pamoate, Disodium embonate [2] [1] [4] |

Biological Activity and Mechanism

Disodium pamoate is a potent and well-characterized agonist for the orphan G-protein coupled receptor (GPCR) GPR35 [2] [3]. The following diagram illustrates the key signaling pathways and experimental outcomes associated with its activity:

Key signaling pathways of disodium pamoate via GPR35 activation.

The biological activity is quantitatively summarized below:

| Biological Assay | Effect / EC₅₀ Value |

|---|---|

| GPR35 Agonism [2] | 79 nM |

| GPR35 Internalization [2] | 22 nM |

| ERK1/2 Activation [2] | 65 nM |

| β-arrestin2 Recruitment [2] | Potent |

| In Vivo Antinociception [3] | Effective (ED₅₀ ~40.5 mg/kg in mice) |

Pharmaceutical Applications

A primary industrial application of disodium pamoate is to form poorly soluble pamoate salts of active pharmaceutical ingredients (APIs). This technique is used to create long-acting injectable or implantable drug formulations, as the low solubility of the pamoate salt complex leads to slow release and sustained duration of action [5] [6]. A specific example documented in a patent is its use in forming olanzapine pamoate monohydrate, a long-acting antipsychotic injection [5].

Experimental Protocol

The following methodology is adapted from a patent for preparing an API pamoate salt (olanzapine pamoate monohydrate), providing a practical workflow [5]:

General workflow for preparing an API pamoate salt [5].

Key Process Parameters [5]:

- Solvent: The reaction is typically carried out in a mixture of water and a water-miscible organic solvent like acetone.

- Temperature: The process is conducted at or below room temperature to facilitate precipitation.

- pH Control: The precipitation is initiated by adding a mineral acid (e.g., hydrochloric acid) to the reaction mixture.

References

- 1. This compound [pharmacompass.com]

- 2. Pamoic acid disodium | CAS#:6640-22-8 | Chemsrc [chemsrc.com]

- 3. Pamoic acid disodium salt | 6640-22-8 [chemicalbook.com]

- 4. Pamoic Acid Disodium Salt Monohydrate 98.0+%, TCI ... [fishersci.com]

- 5. A process for preparation of olanzapine pamoate [patents.google.com]

- 6. US20190274955A1 - Pamoate salts and methods of use [patents.google.com]

Comprehensive Application Notes and Protocols: Hydrophobic Ion Pairing with Disodium Pamoate for Drug Formulation

Introduction to Hydrophobic Ion Pairing (HIP) and Disodium Pamoate

Hydrophobic Ion Pairing (HIP) represents a versatile formulation strategy for modulating the solubility characteristics of charged hydrophilic molecules, ranging from small molecule drugs to peptide and protein therapeutics [1]. This technique involves forming ionic complexes between charged drug molecules and oppositely-charged counterions containing hydrophobic moieties, effectively converting hydrophilic compounds into hydrophobic complexes that can be more readily incorporated into drug delivery systems [1]. The resulting complexes are typically water-insoluble and precipitate in aqueous media, making them ideal for encapsulation in various nanocarrier systems [1].

Disodium pamoate (also known as embonic acid) has emerged as a particularly effective counterion for HIP applications due to its unique molecular structure featuring two anionic charges and extended aromatic ring systems that contribute significant hydrophobicity [2] [3]. This bifunctional character enables disodium pamoate to form stable complexes with cationic drug molecules, significantly enhancing their hydrophobicity and compatibility with organic carriers while maintaining the reversible nature of the ionic interaction [2]. The resulting complexes have demonstrated exceptional performance in improving drug loading and controlling release kinetics from various nanoformulations [3].

Principles and Mechanisms of Hydrophobic Ion Pairing

Fundamental Mechanisms

The HIP technique operates on the principle of electrostatic interaction between ionizable drug molecules and oppositely-charged hydrophobic counterions. This process effectively masks the native charge of the drug molecule while introducing hydrophobic domains from the counterion, thereby reducing solubility in aqueous environments and enhancing compatibility with hydrophobic excipients and organic solvents [1]. The transformation occurs without modifying covalent bonds, distinguishing it from prodrug strategies and potentially simplifying regulatory pathways [1].

The thermodynamic driving force behind HIP complex formation involves both entropy and enthalpy considerations. In aqueous solutions, water molecules form ordered structures around hydrophobic surfaces, resulting in a decrease in system entropy. The association between drug and counterion displaces these ordered water molecules, leading to an increase in entropy that drives complex formation [1]. Additionally, the low dielectric constant within the hydrophobic core of the complex strengthens electrostatic interactions between paired ions, further stabilizing the complex [1].

Eligibility Criteria and Molecular Requirements

For successful HIP complexation, certain molecular prerequisites must be met:

- Ionizable groups: The drug molecule must possess at least one ionizable functional group (basic amines or acidic carboxylic acids, sulfonates, etc.) at physiologically relevant pH values [1]

- Counterion compatibility: The counterion must contain complementary charged groups and significant hydrophobic character, typically provided by alkyl chains or aromatic ring systems [1]

- pKa differential: A difference of at least 2-3 pH units between the pKa values of the drug and counterion ensures sufficient proton transfer and stable complex formation [4]

Table 1: Molecular Properties Conducive to Successful HIP Complexation

| Property | Drug Requirement | Counterion Requirement | Optimal Conditions |

|---|---|---|---|

| Ionizability | Ionizable group(s) with pKa in physiological range | Complementary charge group | pKa difference ≥2 pH units |

| Hydrophobicity | Variable | High (alkyl/aryl groups) | Log P counterion > Log P drug |

| Molecular Weight | Small molecules to proteins | Typically 200-500 Da | Balanced charge density |

| Steric Factors | Accessible charged groups | Minimal steric hindrance around charge | Favorable molecular orientation |

Formulation Applications and Pharmaceutical Uses

Nanocarrier Development

HIP has become particularly valuable in the encapsulation of hydrophilic molecules into nano-scale delivery vehicles, addressing one of the most persistent challenges in formulation science [1]. Conventional encapsulation techniques for hydrophobic drugs often yield poor results when applied to hydrophilic compounds, resulting in low drug loading and inefficient encapsulation [2]. By temporarily increasing drug hydrophobicity through HIP, formulation scientists can employ techniques optimized for poorly-water-soluble therapeutics, achieving encapsulation efficiencies up to 100% and drug loadings up to 30% in some reported cases [1].

Research with disodium pamoate has demonstrated exceptional performance in nanocarrier formulations. In one notable study, AZD2811-loaded PLA-PEG nanoparticles incorporating disodium pamoate achieved five-fold higher encapsulation efficiency and significantly increased drug loading compared to nanoparticles made without hydrophobic ion pairs [3]. Similarly, ciprofloxacin complexed with disodium pamoate exhibited superior encapsulation efficiency in PLGA nanoparticles compared to complexes formed with other counterions [2]. These enhancements translate directly to improved therapeutic potential, as demonstrated by the selection of an AZD2811-pamoate formulation for Phase 1 clinical evaluation [3].

Controlled Release Applications

A particularly powerful application of HIP with disodium pamoate involves modulating drug release kinetics from delivery systems. The stability of the ion-paired complex directly influences release rates, allowing formulators to design systems with tailored release profiles without modifying the chemical structure of the active pharmaceutical ingredient (API) or polymer carrier [3]. This approach provides a valuable tool for optimizing bioavailability and therapeutic efficacy.

Studies have demonstrated that disodium pamoate complexes can yield extended release profiles across diverse therapeutic categories. In the case of AZD2811 nanoparticles, researchers achieved release half-lives ranging from approximately 2 to 120 hours by employing different counterions, with pamoate complexes providing sustained release characteristics [3]. Similarly, ciprofloxacin-pamoate complexes displayed distinct salt-dependent release patterns, with greater stability in physiological saline compared to other complex types [2]. This tunable release capability enables precision formulation for specific clinical applications, from rapid-onset therapies to prolonged treatment regimens.

Experimental Protocols

HIP Complexation with Disodium Pamoate

The following protocol describes the formation of hydrophobic ion pairs between cationic drug molecules and disodium pamoate, adapted from established methodologies with modifications for optimal performance [5] [2]:

Materials and Equipment:

- API: Cationic drug molecule (e.g., ciprofloxacin, moxifloxacin, AZD2811)

- Counterion: Disodium pamoate

- Solvent: Ultrapure water

- Equipment: Vortex mixer, centrifuge, freeze dryer, analytical balance

Procedure:

Prepare separate aqueous solutions of the API (5 mg/mL) and disodium pamoate (approximately half the molar concentration of the API due to pamoate's divalent nature) [5]

Mix the solutions at 1:1 volume ratio in a suitable container (e.g., Eppendorf tube)

Vortex the mixture at 1000 rpm for 5 minutes until a cloudy suspension appears, indicating complex formation [5]

Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the solid complex

Carefully remove and retain the supernatant for analysis of free drug content

Wash the pellet twice with ultrapure water, followed by centrifugation at 10,000 rpm for 15 minutes after each wash to remove any traces of uncomplexed drug or counterion

Freeze-dry the washed complex to remove residual water and store refrigerated in a sealed container until use [5]

Critical Parameters:

- pH adjustment may be necessary to ensure optimal ionization of both drug and counterion

- Molar ratios should be optimized for each specific API; typical screening ranges include 1:0.25, 1:0.5, 1:1, 1:2, and 1:4 (API:counterion) [2]

- Complexation efficiency is highly dependent on the pKa difference between API and counterion (optimal when ΔpKa ≥ 2) [4]

Encapsulation of HIP Complexes in PLGA Nanoparticles

This protocol describes the incorporation of pre-formed drug-pamoate complexes into PLGA nanoparticles using a solid-in-oil-in-water (S/O/W) emulsion method, adapted from current research with ciprofloxacin-pamoate complexes [2]:

Materials:

- Polymer: PLGA (50:50, acid-terminated)

- Organic solvent: Ethyl acetate

- Surfactant: Polyvinyl alcohol (PVA)

- Aqueous phase: Ultrapure water

Procedure:

Dissolve the drug-pamoate complex in a minimal amount of suitable organic solvent along with PLGA polymer

Emulsify the organic phase in aqueous PVA solution using probe sonication or high-pressure homogenization

Stir the resulting emulsion overnight to evaporate the organic solvent

Collect nanoparticles by centrifugation at 15,000 rpm for 30 minutes

Wash nanoparticles twice with ultrapure water to remove excess surfactant

Resuspend in appropriate buffer or lyophilize for storage

Optimization Guidelines:

- Drug-to-polymer ratio significantly impacts encapsulation efficiency

- Surfactant concentration affects particle size and stability

- Lyophilization with cryoprotectants may be necessary for long-term stability

Analytical Methods and Characterization

Complexation Efficiency Assessment

Determining the efficiency of HIP complex formation is essential for process optimization and quality control. The following approaches provide comprehensive characterization:

Supernatant Analysis: Following complex separation by centrifugation, analyze the supernatant using HPLC or UV-Vis spectroscopy to quantify uncomplexed drug [5]. Complexation efficiency (CE) is calculated as:

CE (%) = [(Total drug - Free drug) / Total drug] × 100

FTIR Spectroscopy: Fourier-transform infrared spectroscopy detects characteristic shifts in absorption bands that confirm ionic bond formation between drug and counterion [5]. Specifically, look for changes in amine stretching vibrations for cationic drugs and carboxylate vibrations for disodium pamoate.

Nuclear Magnetic Resonance (NMR): Solution-state NMR can demonstrate ion pairing through chemical shift changes and nuclear Overhauser effect (NOE) correlations between drug and counterion protons [3].

Physicochemical Characterization

Comprehensive characterization of HIP complexes ensures predictable performance in subsequent formulation steps:

Table 2: Essential Characterization Techniques for HIP Complexes

| Parameter | Analytical Method | Key Information | Acceptance Criteria |

|---|---|---|---|

| Complex Stoichiometry | Job's plot method, elemental analysis | Molar ratio in final complex | Consistent with theoretical charge balance |

| Thermal Properties | Differential scanning calorimetry (DSC) | Melting point depression, amorphous character | Loss of individual component transitions |

| Crystallinity | X-ray diffraction (XRD) | Physical form, crystal structure | Reduced crystallinity suggests complex formation |

| Morphology | Scanning electron microscopy (SEM) | Particle shape, surface characteristics | Uniform appearance |

| Stability | Forced degradation studies | Chemical and physical stability under stress | <5% degradation under tested conditions |

Troubleshooting and Optimization

Common Challenges and Solutions

Despite its relative simplicity, HIP complexation can present formulation challenges that require systematic troubleshooting:

Low Complexation Efficiency: Inadequate complex formation often results from suboptimal pH or incorrect stoichiometry. Solution: Systematically vary the pH around the pKa values of both drug and counterion, and screen molar ratios from 1:0.25 to 1:4 (drug:counterion) to identify optimal conditions [2]

Poor Nanoparticle Encapsulation: Even with successful complexation, encapsulation efficiency may remain low due to complex leakage during formulation. Solution: Optimize the solvent system and consider alternative nanocarrier preparation methods such as nanoprecipitation or microfluidics-assisted techniques [4]

Rapid Drug Release: Inadequate complex stability results in premature drug release. Solution: Evaluate alternative counterions with different hydrophobicities or incorporate additional hydrophobic excipients to strengthen the complex [3]

Complex Instability: Some complexes may demonstrate physical or chemical instability during storage. Solution: Implement appropriate lyophilization protocols with cryoprotectants and optimize storage conditions (temperature, humidity protection, inert atmosphere) [2]

Scale-up Considerations

Transitioning from laboratory-scale preparation to pilot or production scale requires attention to several critical factors:

Mixing Dynamics: As batch size increases, mixing efficiency during complexation becomes crucial. Implement controlled mixing systems with reproducible shear rates to ensure consistent complex properties

Purification Methods: Laboratory-scale centrifugation may become impractical at larger scales. Consider implementing tangential flow filtration or other scalable separation techniques

Process Analytical Technology (PAT): Incorporate in-line monitoring of critical parameters (pH, conductivity, turbidity) to ensure batch-to-batch consistency

Quality Control: Establish rigorous specifications for complex properties including particle size distribution, residual solvent levels, and crystallinity to maintain product quality

Visualized Workflows

HIP Complexation and Encapsulation Workflow

The following diagram illustrates the complete process from complex formation through nanocarrier encapsulation:

Diagram 1: HIP Complexation and Nanocarrier Encapsulation Workflow. This diagram illustrates the sequential steps involved in forming hydrophobic ion pairs with disodium pamoate and subsequent encapsulation into polymeric nanoparticles.

Analytical Characterization Scheme

The comprehensive characterization of HIP complexes requires a multifaceted analytical approach:

Diagram 2: Comprehensive Analytical Characterization Scheme for HIP Complexes. This workflow outlines the multifaceted approach required to fully characterize hydrophobic ion pairs, incorporating physical, chemical, and performance evaluations.

Conclusion

Hydrophobic ion pairing with disodium pamoate represents a powerful formulation strategy for enhancing the encapsulation and delivery of hydrophilic active pharmaceutical ingredients. The technique enables formulators to overcome one of the most persistent challenges in drug delivery—the incompatibility between hydrophilic drugs and hydrophobic carrier systems. Through appropriate implementation of the protocols described in this document, researchers can achieve substantial improvements in drug loading, encapsulation efficiency, and controlled release performance.

The reversible nature of the ionic interaction, combined with the robust complexation provided by disodium pamoate's unique molecular structure, makes this approach particularly valuable for clinical formulation development. As evidenced by the advancement of pamoate-containing formulations to human trials, this technology has transitioned from experimental curiosity to clinically validated strategy [3]. With continued refinement of protocols and deeper understanding of structure-performance relationships, hydrophobic ion pairing with disodium pamoate is poised to remain a cornerstone technique in the formulation scientist's toolkit for years to come.

References

- 1. Hydrophobic ion pairing: encapsulating small molecules ... [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization and nanochemical ... [sciencedirect.com]

- 3. A novel in situ hydrophobic ion paring (HIP) formulation ... [ovid.com]

- 4. Formation of stable nanocarriers by in situ ion pairing ... [pmc.ncbi.nlm.nih.gov]

- 5. 4.3. Ion pairing [bio-protocol.org]

Comprehensive Application Notes and Protocols for Drug Complexation using Disodium Pamoate Monohydrate

Introduction to Hydrophobic Ion Pairing (HIP) with Pamoate

Disodium pamoate monohydrate is a valuable counter-ion in Hydrophobic Ion Pairing (HIP), a technique crucial for modifying the physicochemical properties of hydrophilic drug molecules. The primary application, as demonstrated in recent research, is to enhance the drug loading capacity and enable the sustained release of active pharmaceutical ingredients (APIs) from biodegradable polymeric microparticles, such as those made from PLGA (poly (lactic-co-glycolic acid)) [1]. This is particularly beneficial for developing long-acting injectable (LAI) formulations, which improve patient adherence by reducing dosing frequency.

The pamoate ion functions by forming a poorly water-soluble, stoichiometric complex with protonated basic drug molecules. This complexation reduces the inherent hydrophilicity of drug salts, facilitating their more efficient encapsulation into hydrophobic polymer matrices and preventing the rapid initial "burst release" often seen with highly soluble drugs [1].

Key Applications and Supporting Data

The following table summarizes two specific, research-grade applications of this compound complexation for formulating long-acting injectables:

Table 1: Documented Applications of this compound Complexation

| Drug Compound | Therapeutic Area | Formulation Objective | Key Outcome | Source | | :--- | :--- | :--- | :--- | :--- | | Nor-LAAM (Nor-Levo-α-acetylmethadol) | Opioid Use Disorder (OUD) | Develop sustained-release PLGA microparticles via HIP to reduce dosing frequency and improve efficacy. | Achieved a high drug loading of 11 wt.% and sustained release for over 4 weeks in vitro. A single subcutaneous injection provided detectable plasma levels for at least 15 days in a rabbit model [1]. | | Olanzapine | Atypical Antipsychotic (e.g., Schizophrenia) | Form a stable salt, olanzapine pamoate monohydrate, for long-acting depot injection. | Created a crystalline salt with defined particle size (dv50 = 7.4 µm). The formulation provided sustained release from a subcutaneous or intramuscular depot, though it could elicit a foreign body response at the injection site [2]. |

Experimental Protocol: HIP Complex Preparation and Microparticle Formulation

This section provides a detailed methodology for forming the nor-LAAM pamoate complex and encapsulating it into PLGA microparticles, adapted from the literature [1].

Materials

- API: Nor-LAAM Hydrochloride (nor-LAAM.HCl) or other basic drug salt.

- Counter-ion: this compound.

- Polymers: PLGA (e.g., 50:50 LA:GA, acid terminated, 7-54 kDa).

- Solvents: Dichloromethane (DCM), Deionized Water, Dimethylformamide (DMF).

- Excipients: Poly (vinyl alcohol) (PVA, MW 30,000-70,000, 87-90% hydrolyzed).

- Equipment: High Shear Homogenizer, Magnetic Stirrer, Centrifuge, Freeze Dryer (Lyophilizer).

Step-by-Step Procedure

Step 1: Formation of Nor-LAAM Pamoate HIP Complex

- Prepare Solutions: Separately dissolve nor-LAAM.HCl and this compound in deionized water.

- Initiate Complexation: Under continuous stirring (approx. 300 rpm), add the disodium pamoate solution dropwise to the nor-LAAM solution.

- Collect Precipitate: Observe the formation of a precipitate, confirming complex formation. Centrifuge the suspension at 3000 rpm for 15 minutes to isolate the solid complex.

- Dry the Complex: Carefully collect the precipitate and freeze-dry it to obtain a dry powder for subsequent use [1].

Step 2: Preparation of PLGA Microparticles using Emulsion-Solvent Evaporation

- Dissolve Components: Dissolve the dried nor-LAAM pamoate HIP complex and PLGA polymer in dichloromethane (DCM).

- Form Primary Emulsion: Pour the organic solution into 40 mL of a 1% (w/v) aqueous PVA solution. Homogenize the mixture at 7000 rpm for 2 minutes using a high-shear mixer to form an oil-in-water (O/W) emulsion.

- Harden Microparticles: Transfer the emulsion to 60 mL of a 0.3% (w/v) PVA solution under continuous stirring at 700 rpm. Stir for 2 hours to allow the DCM to evaporate partially.

- Remove Residual Solvent: Transfer the mixture to a vacuum chamber and stir at 300 rpm for several hours to remove any residual DCM.

- Collect and Wash: Filter the solidified microparticles through a 40-μm cell strainer. Wash with deionized water 3 times, collecting the particles by centrifugation at 500 rpm for 10 minutes between washes.

- Final Product: Resuspend the final microparticle product in ultrapure water for immediate use or lyophilize for storage [1].

Workflow Visualization

The diagram below illustrates the key stages of the hydrophobic ion pairing and microparticle formulation process.

Diagram 1: HIP Complexation and Microparticle Formulation Workflow.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the success of complexation and the quality of the final formulation. Key methods and typical results are summarized below.

Table 2: Characterization Methods for Pamoate Complexes and Formulations

| Analyte | Characterization Method | Key Parameters & Expected Outcomes |

|---|---|---|

| HIP Complex | Powder X-ray Diffraction (PXRD) | Determine crystallinity and phase identity of the formed salt [2]. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups and confirm salt formation via shifts in characteristic bands [2]. | |

| Thermal Analysis (DSC/TGA) | Determine melting point, dehydration events, and thermal stability [2]. | |

| Microparticles | Laser Light Scattering | Measure average particle size (e.g., 19 μm) and size distribution (e.g., dv10, dv50, dv90) [1] [2]. |

| Scanning Electron Microscopy (SEM) | Assess surface morphology (e.g., spherical, smooth, porous) and confirm absence of drug crystals [1]. | |

| In Vitro Release Testing | Quantify drug release over time in physiological buffer (e.g., sustained release over 4 weeks with minimal burst) [1]. | |

| Drug Loading & Encapsulation Efficiency | Determine actual drug content in MPs (e.g., 11 wt.%) via solvent extraction and HPLC analysis [1]. | |

| Biological Performance | Pharmacokinetic (PK) Study | Measure drug concentration in plasma over time in animal models (e.g., rabbit, rat) to determine half-life and bioavailability [1]. |

| Therapeutic Efficacy Model | Evaluate reduction in disease symptoms (e.g., reduction in fentanyl choice in addicted rat models) [1]. |

Critical Factors for Successful Formulation

The diagram below outlines the logical relationship between key formulation variables, the critical quality attributes (CQAs) of the intermediate complex, and the resulting performance of the final microparticle product.

Diagram 2: Logic Model of Formulation Factors and Outcomes.

Safety and Tolerability Considerations

While pamoate salts are pharmaceutically accepted, the resulting long-acting depot formulations can elicit a local tissue response, which is common to many implanted materials.

- Injection Site Reactions (ISRs): Subcutaneous or intramuscular injection can lead to a foreign body reaction (FBR), characterized by the infiltration of immune cells and elevated levels of cytokines like IL-1β, IL-6, and TNFα at the injection site. The intensity of this response can vary depending on the specific drug compound and the physical properties of the depot [2].

- Clinical Monitoring: It is important to note that other drugs using the pamoate salt, such as hydroxyzine pamoate, carry warnings about QT prolongation and the risk of Torsade de Pointes in patients with specific risk factors [3]. A comprehensive toxicological evaluation is necessary for any new chemical entity.

Conclusion

This compound is a highly effective counter-ion for forming hydrophobic complexes with basic drugs. The well-defined HIP and microparticle formulation protocol enables the development of robust, long-acting injectable formulations with high drug loading and sustained release profiles. This approach holds significant promise for improving treatment paradigms in chronic conditions such as substance use disorder and psychiatric illnesses, primarily by enhancing patient adherence through reduced dosing frequency.

References

Comprehensive Application Notes and Protocols for Pamoate Salt Preparation in Pharmaceutical Development

Introduction to Pamoate Salts and Key Properties

Pamoate salts (also known as embonates) represent a specialized class of pharmaceutical salts formed between basic drug substances and pamoic acid (4,4′-methylenebis(3-hydroxy-2-naphthoic acid)). These salts have gained significant importance in pharmaceutical development due to their unique properties that enable modified-release drug delivery systems. The pamoate anion features two naphthalene rings connected by a methylene bridge, creating a bulky, hydrophobic structure with multiple oxygen atoms capable of hydrogen bonding. This specific molecular configuration is responsible for the characteristically low aqueous solubility of pamoate salts, which forms the basis for their sustained-release applications in pharmaceutical formulations [1] [2].

The strategic importance of pamoate salts in drug development stems from their ability to address key challenges in drug delivery. Pamoic acid possesses two carboxylic acid groups, enabling it to form salts with basic drug molecules in various stoichiometric ratios (typically 1:1 or 2:1 drug-to-pamoate ratios). This dianionic character allows for salt formation with drug molecules containing one or two basic centers. From a toxicological perspective, pamoate is considered a pharmaceutically acceptable salt former, meaning trace residues are not problematic in drug synthesis according to regulatory standards. This acceptability, combined with their predictable crystallization behavior, makes pamoate salts valuable tools for pharmaceutical scientists seeking to develop long-acting medications through a salt formation approach [2].

Chemical Properties and Pharmaceutical Significance

Fundamental Chemical Characteristics

Pamoic acid (C₂₃H₁₆O₆) is a dicarboxylic acid with a molecular weight of 388.375 g/mol and a melting point ≥300°C, indicating exceptional thermal stability. The compound is practically insoluble in water and common organic solvents, with a log P value of 6.169, reflecting its highly hydrophobic nature. The acid dissociation constants (pKa values) are approximately 2.675 for the first proton, making it sufficiently acidic to form salts with most basic pharmaceutical compounds [1]. The presence of multiple oxygen atoms enables significant hydrogen bonding interactions, which influence both the crystal packing and dissolution behavior of resulting pharmaceutical salts [1].

Pharmaceutical Applications and Commercial Examples

The primary pharmaceutical application of pamoate salts lies in creating modified-release formulations that extend the delivery of active pharmaceutical ingredients into the bloodstream, thereby providing long-lasting therapeutic effects. This extended release profile relies on the poor relative solubility of pamoate salts in digestive fluids, which inherently limits dissolution rates and consequently modulates drug absorption kinetics. Numerous commercial pharmaceuticals utilize this principle, particularly for psychotropic agents, anthelmintics, and other medications requiring sustained plasma concentrations [2].

Table 1: Commercially Available Pharmaceutical Drugs Utilizing Pamoate Salts

| Drug Substance | Therapeutic Category | Salt Stoichiometry | Key Pharmaceutical Benefit |

|---|---|---|---|

| Olanzapine pamoate | Atypical antipsychotic | Not specified | Extended-release injectable suspension providing several weeks of duration [3] |

| Pyrantel pamoate | Anthelmintic | 1:1 | Poor absorption from GI tract limits systemic exposure, targeting intestinal parasites [4] |

| Pyrvinium pamoate | Anthelmintic | 1:1 | Effective against parasitic nematodes including Enterobius and Strongyloides [5] |

| Memantine pamoate | Alzheimer's treatment | 1:1 | Reduced solubility for sustained release applications [6] |

| Risperidone pamoate | Antipsychotic | 1:1 | Long-acting injectable formulation [2] |

| Haloperidol pamoate | Antipsychotic | 1:1 or 2:1 | Extended-release profile [2] |

Beyond their sustained-release applications, pamoate salts also demonstrate biological activity through interaction with the orphan G protein-coupled receptor GPR35. Pamoic acid itself acts as an agonist for GPR35, activating ERK and β-arrestin2 pathways, and exhibiting antinociceptive properties in preclinical models. This additional pharmacological activity presents both opportunities and considerations when designing pamoate salt formulations, as the counterion may contribute to the overall pharmacological profile [1].

Preparation Protocols for Pamoate Salts

Synthesis of Pamoic Acid

Pamoic acid serves as the fundamental starting material for all pamoate salt preparations. Two established methods for synthesizing pamoic acid have been documented, both employing 2-hydroxy-3-naphthoic acid and formaldehyde as primary reactants through an electrophilic aromatic substitution mechanism [2].

Method I: Acid-Catalyzed Synthesis

- Suspend 750 g of 2-hydroxy-3-naphthoic acid in 97.5 L of glacial acetic acid and stir at 95-100°C until complete dissolution is achieved.

- Prepare a separate mixture containing 750 g glacial acetic acid, 450 g of 40% formaldehyde solution, and 71 g concentrated sulfuric acid.

- Add this mixture to the hot naphthoic acid solution over 20 minutes. The reaction is sufficiently exothermic to maintain temperatures between 95-100°C without external heating.

- Stir the resulting suspension at 95-100°C for 30 minutes, then cool to 70°C.

- Filter the precipitated embonic acid and wash sequentially with hot glacial acetic acid (94.5 L) followed by distilled water until washings are neutral to Congo red indicator.

- Dry the product at 100°C to yield approximately 700 g of pamoic acid (93% yield based on starting material) [2].

Method II: Base-Mediated Synthesis

- Combine 500 g of 2-hydroxy-3-naphthoic acid with 1500 mL of 10% sodium hydroxide solution and heat to 90°C with stirring. Approximately two-thirds of the solid will dissolve.

- Add 63 g of 40% formaldehyde solution, observing a temperature rise to 92°C, followed by an additional 83 g of formaldehyde, increasing temperature to 95°C. At this stage, all solid material should be dissolved.

- Maintain at 95°C for 5 minutes until spontaneous crystallization occurs.

- Continue heating at 95°C for one hour, then cool to 20°C.

- Filter the resulting sodium embonate and wash with 125 mL of saturated brine.

- The damp sodium embonate (approximately 1.2 kg) can be used directly or converted to the acid form by dissolving in 3 L water and 700 mL acetone at 50°C, followed by addition of 225 mL glacial acetic acid and sufficient concentrated hydrochloric acid until the mixture is acid to Congo red.

- Filter the precipitated embonic acid, wash with hot water until chloride-free, and dry at 100°C to yield approximately 480 g of pamoic acid [2].

Preparation of Sodium Pamoate

Sodium pamoate serves as a convenient intermediate for subsequent pamoate salt formation. The disodium salt can be readily prepared by dissolving pamoic acid in aqueous sodium hydroxide according to the reaction:

Pamoic Acid + 2 NaOH → Sodium Pamoate + 2 H₂O [7]

Although the equilibrium solubility of sodium pamoate in water at 20°C is less than 10%, solutions readily form supersaturated concentrations, allowing preparation of more concentrated solutions for salt formation processes. The resulting sodium pamoate can be used directly in subsequent drug salt formation steps [2].

General Protocol for Drug-Pamoate Salt Formation

The formation of drug-pamoate salts typically involves combining a solution of the drug free base with a solution of pamoic acid or sodium pamoate under controlled conditions. The following generalized protocol can be adapted for specific drug substances:

- Step 1: Prepare a solution of the drug free base in an appropriate solvent (ethanol, acidified ethanol with 5% acetic acid, or other suitable solvents) at concentrations typically ranging from 0.05M to 0.25M.

- Step 2: Prepare a separate solution of pamoic acid in a suitable solvent such as N,N-dimethylformamide or disodium pamoate in ethanol/water mixtures (typically 50/50 or 75/25 v/v) at concentrations matching or complementing the drug solution molarity.

- Step 3: Slowly add the drug solution to the pamoate solution with gentle agitation or allow the mixture to stand undisturbed.

- Step 4: Allow precipitation to occur over 1-3 days at room temperature. Alternative methods such as evaporation, slow cooling, or stirring may also be employed to induce crystallization.

- Step 5: Filter the resulting precipitate by suction filtration, wash with ethanol or other suitable solvent to remove impurities, and dry in a vacuum oven at 50-60°C [2].

Diagram: Experimental Workflow for Pamoate Salt Preparation

Case-Specific Protocol Variations

Pyrvinium Pamoate Preparation: A specific process for pyrvinium pamoate utilizes pyrvinium methyl sulfate as starting material reacted with disodium pamoate. This method offers advantages in yield, process costs, and environmental impact while facilitating industrialization. The process can yield specific crystalline forms (Form III and Form A) through controlled slurrying in ethanol or ethanol/water mixtures at reflux temperatures, providing purification pathways through crystal form conversion [5].

Memantine Pamoate Preparation: Memantine pamoate crystals (Form IV) can be prepared by adding a pamoate solution to a memantine hydrochloride solution, followed by reaction crystallization at 25-60°C for 5-15 minutes. The resulting Type I crystal can be further processed via suspension crystallization in an alcohol solvent to yield the Type III crystal form [6].

Haloperidol Pamoate Preparation: Different stoichiometries of haloperidol pamoate (1:1 or 2:1 drug-to-pamoate ratios) can be obtained by varying reactant concentrations and solvent compositions. For example, a 2:1 salt forms when adding 2.5 mL of 0.25M haloperidol in acidified ethanol to 12.5 mL of 0.05M disodium pamoate in ethanol/water (75/25), while a 1:1 salt results from combining 5 mL of 0.05M haloperidol solution with 1 mL of 0.25M disodium pamoate in ethanol/water (50/50) [2].

Analytical Characterization of Pamoate Salts

Solid-State Characterization Techniques

Comprehensive characterization of pamoate salts is essential for confirming salt formation, identifying polymorphic forms, and ensuring batch-to-batch consistency. The following analytical techniques provide complementary information about the solid-state properties of pamoate salts:

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline forms and polymorphs of pamoate salts. Specific crystalline forms display characteristic diffraction patterns that serve as fingerprints for form identification. For example:

- Pyrvinium pamoate Form A shows characteristic peaks at 2.8, 5.1, 7.2, 8.9, 9.6, 9.9, 15.9, 16.3, 17.9, and 21.0 ± 0.2° 2θ [5].

- Pyrvinium pamoate Form III exhibits distinctive peaks at 6.0, 8.6, 9.5, 10.3, 10.5, 14.3, 14.9, 16.6, 17.4, and 18.2 ± 0.2° 2θ [5].

- Memantine pamoate Form IV demonstrates characteristic peaks at 7.38 ± 0.2, 9.92 ± 0.2, 10.68 ± 0.2, 11.74 ± 0.2, 13.28 ± 0.2, and 19.58 ± 0.2° 2θ [6].

Differential Scanning Calorimetry (DSC): Thermal analysis provides information about phase transitions, melting behavior, and decomposition events. Memantine pamoate crystals, for instance, show a characteristic endothermic peak at 222.8 ± 2°C, corresponding to the melting point [6].

Spectroscopic Methods:

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Effective for simultaneous quantification of multiple anthelmintic compounds including pyrantel, praziquantel, febantel, fenbendazole, and oxfendazole in biological matrices, with applications in bioequivalence studies [8].

- HPLC-UV: Conventional method for determining drug substances and potential impurities in pamoate salts, though with generally lower sensitivity compared to UPLC-MS/MS methods [8].

Table 2: Analytical Techniques for Pamoate Salt Characterization

| Analytical Technique | Information Provided | Typical Experimental Conditions | Application Example |

|---|---|---|---|

| X-Ray Powder Diffraction | Crystalline phase identification, polymorph screening | Cu Kα radiation, 5-40° 2θ range, 0.02° step size | Identification of pyrvinium pamoate Form III vs Form A [5] |

| Differential Scanning Calorimetry | Melting point, phase transitions, decomposition | 25-300°C range, 10°C/min heating rate under nitrogen | Memantine pamoate melting endotherm at 222.8°C [6] |

| UPLC-MS/MS | Quantitative analysis, impurity profiling | C18 column, acetonitrile/0.1% formic acid gradient, MRM detection | Simultaneous determination of pyrantel and metabolites in dog plasma [8] |

| HPLC-UV | Purity assessment, impurity profiling | C18 column, acetonitrile/water or methanol/water mobile phase | Determination of febantel and metabolites in lamb plasma [8] |

| Solubility Studies | Equilibrium solubility in various media | Shake-flask method, 24-48 hours equilibrium, HPLC quantification | Memantine pamoate solubility reduced 140x vs hydrochloride salt [6] |

Spectroscopic Characterization and Structural Elucidation

Advanced spectroscopic techniques provide additional insights into the molecular structure and interactions within pamoate salts:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm salt formation through chemical shift changes in both the drug molecule and pamoate counterion. Solution-state NMR requires appropriate deuterated solvents that can dissolve the typically insoluble pamoate salts, often needing DMSO-d6 or similar polar aprotic solvents.

- Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic functional groups and confirm ionic bond formation through shifts in carboxylate stretching vibrations compared to free acid forms.

- Microscopy Techniques: Hot-stage microscopy with polarized light can visualize crystal morphology and phase transitions in conjunction with DSC data, providing visual confirmation of polymorphic transformations.

Diagram: Pamoate Salt Characterization Workflow

Pharmaceutical Applications and Case Studies

Modified-Release Formulations

The primary pharmaceutical application of pamoate salts is in the development of modified-release drug products that extend therapeutic effect through reduced dissolution rates. This application leverages the inherently low aqueous solubility of pamoate salts to create depot formulations that slowly release active drug over extended periods. A prominent example is olanzapine pamoate, developed as an extended-release injectable suspension that can maintain therapeutic plasma levels for several weeks following a single injection. This sustained-release profile enables improved medication adherence in psychiatric patients, a population particularly challenged by non-adherence to daily dosing regimens [3].

The sustained-release mechanism of pamoate salts operates through dissolution-rate limited drug release. Following intramuscular injection or oral administration, the pamoate salt dissolves slowly in physiological fluids, maintaining a drug concentration gradient that favors continuous absorption. This controlled dissolution prevents rapid peak-trough plasma concentration fluctuations, resulting in more stable drug levels and potentially reduced side effects. The pamoate salt strategy is particularly valuable for drugs with relatively short elimination half-lives that would otherwise require frequent dosing to maintain therapeutic concentrations [2].

Solubility Modification and Bioavailability Considerations

Beyond sustained release, pamoate salts can strategically modify drug solubility to address specific bioavailability challenges. For instance, memantine pamoate demonstrates a solubility reduction of at least 140-fold compared to memantine hydrochloride, creating opportunities for extended-release formulations of this Alzheimer's medication that could potentially reduce dosing frequency from twice daily to less frequent administration [6]. This significant solubility reduction directly supports the development of sustained-release products without requiring complex formulation technologies.

The impact of pamoate salt formation on bioavailability must be carefully evaluated during formulation development. While reduced solubility can extend release profiles, excessive reduction may compromise overall drug absorption and therapeutic efficacy. For example, pyrantel pamoate exhibits poor systemic absorption from the gastrointestinal tract, which is actually beneficial for its anthelmintic indication as it concentrates therapeutic activity in the intestinal lumen where parasites reside [4]. This targeted approach minimizes systemic exposure and potential side effects while maintaining efficacy against intestinal nematodes.

Combination with Formulation Technologies

Pamoate salts can be effectively combined with advanced formulation technologies to achieve specific drug delivery objectives. For instance, the salt form can be incorporated into microparticulate systems, implants, or in situ gelling systems to further extend release duration or provide pulsatile release patterns. The compatibility of pamoate salts with various pharmaceutical excipients and manufacturing processes makes them versatile tools in formulation development, particularly for challenging drug candidates requiring specialized delivery approaches [3].

Regulatory and Development Considerations

Polymorph Screening and Control

Comprehensive polymorph screening is essential during pamoate salt development to ensure consistent physical properties and performance characteristics in the final drug product. Different polymorphic forms can exhibit significantly different solubility, stability, and bioavailability profiles, potentially impacting product efficacy and safety. The International Conference on Harmonisation (ICH) guidelines require thorough polymorph screening to demonstrate manufacturing process robustness and final product stability [3].

An effective polymorph screening strategy should explore diverse crystallization conditions including:

- Various solvent systems and mixtures with different polarities and hydrogen bonding capabilities

- Aqueous mixtures with controlled water activities

- Multiple crystallization modes (slurry ripening, cooling crystallization, evaporative crystallization)

- Process-induced transformation studies (micronization, wet granulation, compaction) Such comprehensive screening ensures identification of the most thermodynamically stable polymorph under ambient conditions, which is typically preferred for commercial development to avoid unexpected phase transformations during manufacturing or storage [3].

Regulatory Aspects of Pamoate Salts

Pamoate is generally recognized as a pharmaceutically acceptable counterion by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This acceptance facilitates regulatory approval of new drug products utilizing pamoate salts, particularly when the salt form demonstrates advantages over other forms in terms of stability, bioavailability, or manufacturability. The pamoic acid starting material should be well-characterized and controlled according to appropriate pharmacopeial standards, with special attention to residual solvent levels and potential impurities from the synthesis process [2].

Regulatory submissions for pamoate salt forms should include comprehensive characterization data establishing the chemical structure, crystallinity, polymorphic form, and physicochemical properties. Additionally, stability data under ICH conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) should demonstrate the physical and chemical stability of the selected salt form. For modified-release products, in vitro-in vivo correlation (IVIVC) studies may be necessary to establish the relationship between dissolution characteristics and pharmacokinetic profiles [3].

Troubleshooting Common Development Challenges

Several challenges may arise during the development of pamoate salt forms, including:

- Variable Stoichiometry: Pamoic acid's dianionic nature can lead to salts with different stoichiometries (1:1, 2:1, or mixed). Controlling reaction conditions including solvent composition, concentration, and mixing order is essential for consistent stoichiometry.

- Polymorphic Instability: Some pamoate salts may undergo polymorphic transitions during manufacturing processes such as milling, compression, or storage. Exhaustive polymorph screening and identification of the most stable form under processing conditions can mitigate this risk.

- Low Yield: Some pamoate salt formations initially demonstrate low yields, as seen with risperidone pamoate (8.1% yield in initial experiments). Yield optimization through solvent screening, temperature control, and seeding strategies is often necessary [2].

- Analytical Challenges: The low solubility of pamoate salts can complicate analytical characterization, particularly for solution-state techniques. Employing a combination of solid-state and specialized solution-based methods addresses this limitation.

Conclusion and Future Perspectives

Pamoate salts represent a valuable tool in the pharmaceutical scientist's arsenal for addressing drug delivery challenges, particularly when sustained-release profiles are therapeutically beneficial. The well-defined preparation methods, characterized by the reaction between drug bases and pamoic acid or its sodium salt, provide a robust platform for creating pharmaceutical salts with modified dissolution characteristics. The comprehensive characterization strategies outlined in these application notes ensure thorough understanding of the solid-state properties and performance characteristics of pamoate salts.

As drug delivery technologies continue to evolve, pamoate salts will likely find expanded applications in combination with advanced delivery systems such as biodegradable microparticles, nanostructured carriers, and implantable devices. The ongoing research into the biological activity of pamoic acid itself at GPR35 receptors may also open new therapeutic opportunities beyond the traditional role of pamoate as an inert counterion. By applying the protocols and considerations detailed in these application notes, researchers can effectively leverage pamoate salt chemistry to overcome development challenges and create optimized drug products with enhanced therapeutic profiles.

References

- 1. Pamoic acid - Wikipedia [en.wikipedia.org]

- 2. Pamoate or Embonate Salts [kilomentor.blogspot.com]

- 3. Phase Appropriate Strategies for Solid Form Discovery & ... [drug-dev.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. A process for the preparation of pyrvinium pamoate ... [patents.google.com]

- 6. Memantine pamoate crystal and preparation method ... [patents.google.com]

- 7. Sodium Pamoate: A Comprehensive Overview [nbinno.com]

- 8. UPLC-MS/MS method for simultaneous determination of ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Oil-in-Water Emulsion Solvent Evaporation Method with Disodium Pamoate for Sustained-Release Formulations

Introduction and Rationale

The oil-in-water (O/W) emulsion solvent evaporation method represents a well-established technique for manufacturing sustained-release microparticles and microspheres in pharmaceutical development. This method has gained significant attention for its ability to encapsulate various active pharmaceutical ingredients (APIs) within biodegradable polymers, particularly poly(lactide-co-glycolide) (PLGA), to achieve controlled drug release profiles ranging from days to months. The incorporation of disodium pamoate as a hydrophobic counterion has emerged as a valuable strategy to enhance drug loading and modify release kinetics for certain pharmaceutical compounds, particularly those with inherent hydrophilicity that would otherwise be challenging to encapsulate efficiently.

The fundamental rationale for utilizing disodium pamoate lies in its ability to form low-solubility complexes with basic drug molecules, effectively reducing their aqueous solubility and thereby prolonging their release from polymeric matrices. This approach has been successfully applied to several therapeutic agents, including antipsychotic medications such as haloperidol, olanzapine, and aripiprazole, as well as Alzheimer's treatments like galantamine [1] [2] [3]. These pamoate salt forms demonstrate markedly extended release profiles compared to their hydrophilic counterparts, making them particularly suitable for long-acting injectable formulations that improve patient compliance by reducing dosing frequency.

The O/W emulsion solvent evaporation method offers several advantages over alternative encapsulation techniques, including relatively straightforward scalability, compatibility with thermolabile compounds, and the ability to achieve high encapsulation efficiencies for appropriately designed APIs. When combined with the pamoate salt approach, this manufacturing method enables the development of formulations that maintain stable plasma concentrations over extended periods, thereby minimizing peak-to-trough fluctuations and reducing side effects associated with conventional immediate-release formulations [1] [4].

Formulation Composition

Component Selection and Rationale

The development of effective sustained-release formulations using the O/W emulsion solvent evaporation method with disodium pamoate requires careful selection of components, each serving specific functions in the final system. The primary polymer matrix typically consists of PLGA, a biodegradable and biocompatible copolymer approved by the FDA for various drug delivery applications. The selection of specific PLGA characteristics, including lactide:glycolide (L:G) ratio, molecular weight, and end-group functionality, directly influences both the degradation kinetics and the resulting drug release profile. For extended-release applications spanning several weeks, PLGA with higher lactide content (75:25) and molecular weights around 15-20 kDa has been demonstrated as effective [1] [4].

The active pharmaceutical ingredient must be converted to its pamoate salt form before encapsulation. This conversion significantly reduces aqueous solubility, enhancing encapsulation efficiency and sustaining release kinetics. The formation of pamoate salts involves an ion exchange reaction between the basic drug molecule and disodium pamoate, resulting in a 1:1 or 2:1 (drug:pamoate) complex that precipitates from solution [2] [3]. This salt formation is particularly beneficial for drugs requiring prolonged release, as the reduced solubility directly correlates with extended duration of action.

The organic solvent system must adequately dissolve both the polymer and the drug-pamoate complex while being immiscible with the aqueous phase. Common solvents include dichloromethane (DCM) alone or in combination with benzyl alcohol (BnOH) in typical ratios of 4:1 (v/v). Benzyl alcohol functions as a moderately water-miscible cosolvent that modulates the solvent extraction rate during emulsion hardening, ultimately influencing microparticle morphology and porosity [1]. The aqueous phase typically contains emulsifying agents such as poly(vinyl alcohol) (PVA) at concentrations ranging from 0.5% to 2.0%, which stabilizes the emulsion interface and controls droplet size during homogenization [5] [4].

Table 1: Formulation Components and Their Functions

| Component Category | Specific Examples | Function | Considerations |

|---|---|---|---|